6-Isopropyl-4-methylimidazo[1,5-a]pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
4-methyl-6-propan-2-yl-1H-imidazo[1,5-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)10-11-5-8-12-9(14)4-7(3)13(8)10/h4-6H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQHKWHQNIHNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CN=C(N12)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518976 | |
| Record name | 4-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-29-0 | |
| Record name | 4-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-4-methylimidazo[1,5-a]pyrimidin-2(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
This scaffold undergoes efficient NAS at electron-deficient positions, particularly when halogen substituents are present. A PEG 400-mediated protocol enables amine incorporation without base additives :
Example reaction with 4-chloro analogue
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile reacts with primary/secondary amines at 120°C in PEG 400 (5 min reaction time) :
| Amine | Product Yield (%) |
|---|---|
| Piperidine | 92 |
| Morpholine | 88 |
| Benzylamine | 85 |
Key mechanistic features:
-
Polar aprotic solvent enables chloride displacement via SNAr pathway
-
Electron-withdrawing cyano group activates position 4 for substitution
Cross-Coupling Reactions
The heterocyclic core participates in transition metal-catalyzed couplings, enabling C-C bond formation :
Suzuki-Miyaura coupling optimization
| Condition | Catalyst | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH | 78 |
| Pd(OAc)₂, XPhos | DMF/H₂O | 82 |
| CuI, L-proline | DMSO | 68 |
Typical protocol:
-
5-Bromo derivative (1 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2 eq) in toluene/EtOH (3:1)
Oxidation/Reduction Pathways
Redox transformations modify electronic properties while preserving core structure :
Selective reductions
NaBH₄-mediated ester-to-alcohol conversion (99% yield) :
textEthyl 6-isopropyl-4-methylimidazo[1,5-a]pyrimidine-2-carboxylate → 6-Isopropyl-4-methylimidazo[1,5-a]pyrimidin-2-yl)methanol
Oxidation data
Dess-Martin periodinane oxidizes alcohols to aldehydes (46-63% yield) :
| Starting Alcohol | Oxidizing Agent | Aldehyde Yield (%) |
|---|---|---|
| (6-Chloropyridin-2-yl)(phenyl)methanol | DMP | 46 |
| (6-Bromopyridin-2-yl)(phenyl)methanol | DMP | 52 |
Cyclocondensation Reactions
The scaffold serves as a bis-electrophile in multi-component syntheses :
Five-component reaction optimization
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | EtOH | 24 | 60 |
| 6 | H₂O/EtOH (1:2) | 10 | 65 |
| 7 | H₂O/EtOH (1:3) | 5 | 87 |
Key intermediates:
Functional Group Compatibility
Experimental data reveal stability towards :
-
Grignard reagents (up to -78°C)
-
Mild acidic conditions (pH 4-6)
-
Polar aprotic solvents (DMF, DMSO)
Controlled decomposition occurs under:
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds similar to 6-Isopropyl-4-methylimidazo[1,5-a]pyrimidin-2(1H)-one can inhibit specific kinases involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry showed that a related compound effectively inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, suggesting that this compound may have similar effects .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial enzymes, potentially disrupting their function.
Data Table: Antimicrobial Efficacy of Related Compounds
| Compound Name | Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 5-Methyl-4-(substituted)imidazo[1,5-a]pyrimidine | Escherichia coli | 16 µg/mL |
| Pyrazolo[1,5-a]pyrimidine | Mycobacterium tuberculosis | 8 µg/mL |
Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of various protein kinases, which play crucial roles in signal transduction pathways.
Case Study : A patent application highlighted the use of imidazo[1,5-a]pyrimidine derivatives as selective inhibitors for protein kinases involved in cancer and inflammatory diseases. The structure of this compound suggests it could be developed into a therapeutic agent targeting these kinases .
Potential Development Pathways
Given its diverse applications, there are several pathways for future research and development:
- Synthesis Optimization : Developing more efficient synthetic routes to increase yield and reduce costs.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound's structure affect its biological activity.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety before clinical trials.
Mechanism of Action
The mechanism of action of 6-Isopropyl-4-methylimidazo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features of 6-isopropyl-4-methylimidazo[1,5-a]pyrimidin-2(1H)-one with similar compounds:
Key Observations :
- Substituents at positions 4 and 6 significantly influence electronic and steric properties. For example, the isopropyl group in the target compound enhances hydrophobicity compared to phenyl or coumarinyl groups in analogs.
Physicochemical Properties
Physical properties vary based on substituents and core modifications:
Notes:
Biological Activity
6-Isopropyl-4-methylimidazo[1,5-a]pyrimidin-2(1H)-one is a compound that belongs to the imidazo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its antibacterial, anticancer, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 192.22 g/mol. The structure includes an imidazo ring fused to a pyrimidine moiety, which is significant for its biological activity.
Antibacterial Activity
Research indicates that derivatives of imidazo[1,5-a]pyrimidines exhibit notable antibacterial properties. A study synthesized various imidazo[1,5-a]pyrimidine derivatives and evaluated their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives displayed potent antimicrobial activity, suggesting a promising avenue for developing new antibacterial agents based on this scaffold .
| Compound | Activity (Zone of Inhibition) | Bacterial Strain |
|---|---|---|
| This compound | 15 mm | Staphylococcus aureus |
| Derivative A | 18 mm | Escherichia coli |
| Derivative B | 20 mm | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, compounds with similar structures have shown significant inhibitory effects on multiple cancer cell lines. For instance, a recent study highlighted the synthesis of several imidazo[1,5-a]pyrimidine derivatives that were tested against various cancer cell lines including K562 (chronic myelogenous leukemia) and MCF-7 (breast cancer). The IC50 values for some derivatives were reported to be in the low micromolar range (e.g., 2.27 µM for K562) .
Case Study: Anticancer Efficacy
A specific case study involving the compound demonstrated its ability to induce apoptosis in cancer cells and inhibit cell proliferation significantly. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 | 2.27 | Apoptosis induction |
| MCF-7 | 3.14 | Cell cycle arrest at G2/M phase |
| HeLa | 4.56 | Inhibition of proliferation |
Antiviral Activity
Emerging research has also indicated that compounds within the imidazo[1,5-a]pyrimidine class may possess antiviral properties. A study focused on pyrazolo[1,5-a]pyrimidines showed promise as selective inhibitors against β-coronaviruses, suggesting that structural modifications could enhance antiviral activity . Although specific data on this compound is limited, its structural relatives indicate potential in this area.
Q & A
Basic: What are the common synthetic routes for preparing imidazo[1,5-a]pyrimidin-2(1H)-one derivatives, and how can their regioselectivity be optimized?
Answer:
The synthesis of imidazo[1,5-a]pyrimidin-2(1H)-one derivatives typically involves condensation reactions between 2-aminoimidazoles and 1,3-difunctional compounds (e.g., β-ketoesters or diketones) under acidic or basic conditions. For example, cyclocondensation of 2-aminoimidazole with acetylacetone derivatives can yield the core structure . Regioselectivity is influenced by steric and electronic factors; substituents on the starting materials (e.g., isopropyl or methyl groups) can direct ring closure. Optimization strategies include:
- Temperature control : Higher temperatures favor thermodynamically stable products.
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., zinc ferrite nanoparticles) improve yield and selectivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Advanced: How can computational methods guide the rational design of imidazo[1,5-a]pyrimidinone derivatives with enhanced bioactivity?
Answer:
Molecular docking and dynamics simulations are critical for predicting binding interactions with target proteins (e.g., VEGFR-2 or Plasmodium falciparum dihydroorotate dehydrogenase). For example:
- Docking studies : Compound 4e (a pyrimidin-2(1H)-one derivative) showed a binding energy of ΔG = -8.65 kcal/mol with protein 7EL1, driven by hydrogen bonding and π-π interactions .
- ADMET profiling : Predictions for solubility, permeability, and metabolic stability can prioritize candidates for synthesis. Substituents like the 4-methyl group improve lipophilicity, while isopropyl groups may reduce metabolic degradation .
- Structure-activity relationship (SAR) : Correlate substituent positions (e.g., 6-isopropyl vs. 4-methyl) with cytotoxicity data against cell lines (e.g., HepG2, MCF-7) .
Basic: What spectroscopic techniques are essential for characterizing imidazo[1,5-a]pyrimidinone derivatives?
Answer:
- ¹H/¹³C NMR : Assigns proton environments and confirms regiochemistry. For example, the ¹H NMR of a triazolopyrimidine derivative (CAS 13048-95-8) shows distinct singlet peaks for methyl and isopropyl groups at δ 2.33–2.34 ppm .
- HRMS/ESIMS : Validates molecular weight and fragmentation patterns (e.g., m/z 276 [MH]⁺ for a triazolopyrimidine analog) .
- X-ray crystallography : Resolves structural ambiguities, such as tautomeric forms or hydrogen-bonding networks .
Advanced: How can researchers resolve contradictions in reported bioactivity data for imidazo[1,5-a]pyrimidinone derivatives?
Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Purity validation : HPLC (≥95% purity) and elemental analysis ensure reproducibility .
- Mechanistic studies : Compare IC₅₀ values across derivatives with defined substituents (e.g., pyrimidin-2(1H)-one vs. pyrimidin-2(1H)-thione spacers) to isolate structural contributions .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., 4-methyl substitution correlates with improved anticancer activity) .
Basic: What are the key challenges in scaling up imidazo[1,5-a]pyrimidinone synthesis for preclinical studies?
Answer:
- Byproduct formation : Side reactions (e.g., over-alkylation) require optimized stoichiometry and stepwise purification (e.g., column chromatography).
- Solvent recovery : Use recyclable solvents (e.g., ethanol/water mixtures) to reduce costs .
- Catalyst reuse : Heterogeneous catalysts (e.g., zinc ferrite) can be reused for ≥5 cycles without significant activity loss .
Advanced: How can isotopic labeling aid in studying the metabolic pathways of imidazo[1,5-a]pyrimidinone derivatives?
Answer:
- ¹³C/¹⁵N labeling : Tracks metabolic intermediates via LC-MS/MS. For example, label the pyrimidinone ring to identify hydroxylation or demethylation products.
- Pharmacokinetic studies : Radiolabeled compounds (e.g., ¹⁴C-isopropyl groups) quantify tissue distribution and excretion rates in animal models.
- Stable isotope-assisted NMR : Resolves metabolic flux in hepatic microsomes .
Basic: What safety considerations are critical when handling imidazo[1,5-a]pyrimidinone derivatives in the lab?
Answer:
- Toxicity screening : Prioritize compounds with LD₅₀ > 500 mg/kg (rodent studies) for further testing.
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods for reactions involving volatile reagents (e.g., DMF) .
- Waste disposal : Neutralize acidic byproducts before disposal to comply with REACH guidelines .
Advanced: How can machine learning models predict novel imidazo[1,5-a]pyrimidinone analogs with desired properties?
Answer:
- Feature selection : Use molecular descriptors (e.g., logP, topological surface area) and bioactivity data to train models.
- Generative chemistry : AI platforms (e.g., REINVENT) propose analogs with optimized substituents (e.g., replacing 6-isopropyl with cyclopropyl for enhanced solubility).
- Validation : Synthesize top candidates and validate predictions via in vitro assays .
Basic: What are the common degradation pathways of imidazo[1,5-a]pyrimidinone derivatives under physiological conditions?
Answer:
- Hydrolysis : The lactam ring may hydrolyze in acidic or alkaline conditions, forming open-chain intermediates.
- Oxidation : Methyl or isopropyl groups undergo CYP450-mediated oxidation to alcohols or ketones .
- Photodegradation : UV exposure can cause ring-opening reactions; stabilize formulations with light-protective excipients .
Advanced: How can cryo-EM and molecular dynamics elucidate the binding mechanism of imidazo[1,5-a]pyrimidinones to target enzymes?
Answer:
- Cryo-EM : Resolve high-resolution structures of enzyme-ligand complexes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) to identify critical binding pockets.
- MD simulations : Track conformational changes over time (e.g., 100 ns simulations) to assess binding stability. Hydrogen-bonding interactions with residues like Asp542 or Tyr584 are often critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
